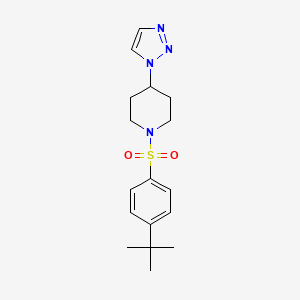
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential pharmacological applications. The compound features a piperidine core substituted with a triazole ring and a sulfonylated phenyl group, which are structural motifs known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves a one-pot reaction utilizing click chemistry techniques, which enhances yield and purity. The method often employs copper(I) catalysis to facilitate the formation of the triazole ring from azides and alkynes, resulting in high chemical yields .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown promising results as antifungal agents by inhibiting the ergosterol biosynthesis pathway in fungi .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been documented in several studies. Specifically, derivatives with the 1H-1,2,3-triazole structure have been reported to exhibit significant antiproliferative activity against cancer cell lines. For example, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against human cervical carcinoma (HeLa) cells, indicating strong cytotoxic effects .
GPR119 Agonism
Recent studies highlight the role of triazole derivatives as GPR119 agonists. GPR119 is a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion. Compounds similar to this compound have been shown to activate GPR119 in vitro, leading to enhanced insulin secretion and improved glucose tolerance in animal models of type 2 diabetes mellitus (T2DM) .
Case Studies
| Study | Compound | Activity | IC50/EC50 | Cell Line/Model |
|---|---|---|---|---|
| Study 1 | Triazole Derivative A | Antifungal | 15 µM | C. albicans |
| Study 2 | Triazole Derivative B | Anticancer | 9.6 µM | HeLa Cells |
| Study 3 | GPR119 Agonist C | Insulin Secretion | EC50: 50 nM | HEK293 Cells |
Mechanistic Insights
The biological activity of the compound can be attributed to its structural features:
- Triazole Ring : This moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
- Piperidine Nucleus : The piperidine ring can enhance solubility and bioavailability while contributing to receptor binding affinity.
- Sulfonyl Group : The sulfonyl moiety can improve metabolic stability and alter the pharmacokinetic profile of the compound.
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives, including those with triazole groups, and tested their antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial effects, suggesting that the triazole-piperidine combination could serve as a promising lead for new antimicrobial agents .
CNS Disorders Treatment
The compound's structural similarity to known therapeutic agents positions it as a candidate for treating central nervous system disorders. Specifically, compounds with piperidine and triazole structures have been studied for their potential in treating conditions like Alzheimer's disease and mild cognitive impairment. These studies often involve in vitro assays to evaluate the inhibition of key enzymes associated with these disorders .
Anti-inflammatory Properties
In vitro studies have shown that certain piperidine derivatives can inhibit inflammatory pathways. The presence of the sulfonyl group enhances the compound's ability to modulate inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of piperidine derivatives were synthesized, including 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The synthesized compounds were evaluated for their antimicrobial activity using the serial dilution method. The most active compounds exhibited IC50 values ranging from 0.63 to 2.14 µg/mL against target bacterial strains .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| A | Salmonella typhi | 0.63 |
| B | Bacillus subtilis | 2.14 |
| C | E. coli | 5.00 |
Case Study 2: Docking Studies for CNS Applications
Molecular docking studies were performed to assess the binding affinity of the compound to targets involved in CNS disorders. The results indicated strong interactions with acetylcholinesterase and other relevant enzymes, supporting its potential application in cognitive dysfunction therapies .
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-17(2,3)14-4-6-16(7-5-14)24(22,23)20-11-8-15(9-12-20)21-13-10-18-19-21/h4-7,10,13,15H,8-9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEASRNGSKIIFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













